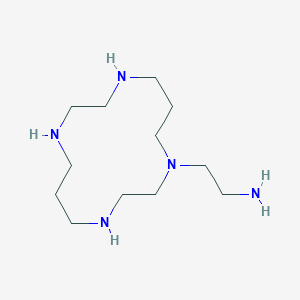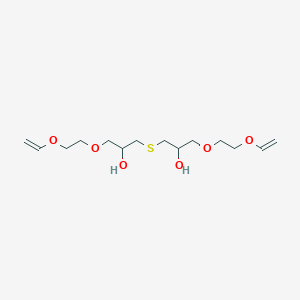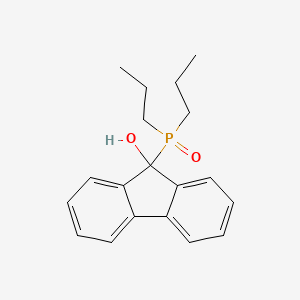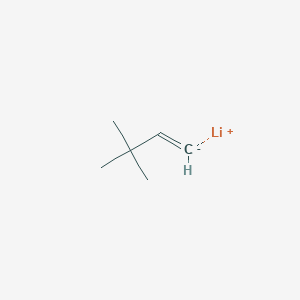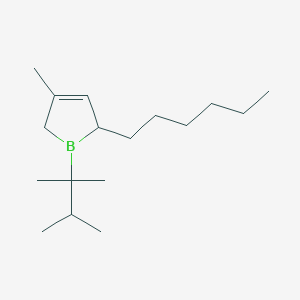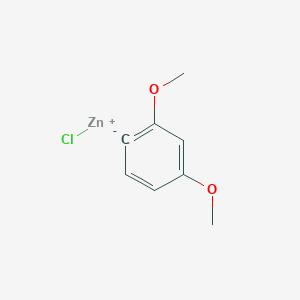![molecular formula C14H15ClN2 B14333724 1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine CAS No. 103252-70-6](/img/structure/B14333724.png)
1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine is an organic compound that belongs to the class of hydrazines This compound is characterized by the presence of two aromatic rings, one chlorinated and one methylated, connected through a hydrazine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine can be synthesized through the reaction of 4-chlorobenzyl chloride with 4-methylphenylhydrazine under basic conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydrazine nitrogen attacks the electrophilic carbon of the benzyl chloride, leading to the formation of the desired hydrazine derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Nitro or sulfonyl derivatives.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-[(4-Chlorophenyl)methyl]-1-phenylhydrazine
- 1-[(4-Methylphenyl)methyl]-1-phenylhydrazine
- 1-[(4-Chlorophenyl)methyl]-1-(3-methylphenyl)hydrazine
Comparison: 1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine is unique due to the presence of both a chlorinated and a methylated aromatic ring This dual substitution pattern can influence its reactivity and biological activity, making it distinct from other hydrazine derivatives that may only have one type of substitution
Properties
CAS No. |
103252-70-6 |
|---|---|
Molecular Formula |
C14H15ClN2 |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine |
InChI |
InChI=1S/C14H15ClN2/c1-11-2-8-14(9-3-11)17(16)10-12-4-6-13(15)7-5-12/h2-9H,10,16H2,1H3 |
InChI Key |
JXONGJPGNGUUPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


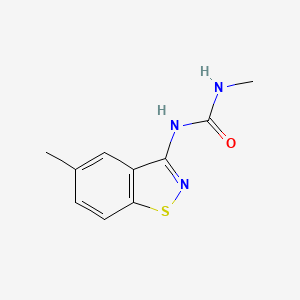
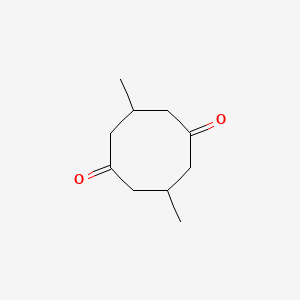
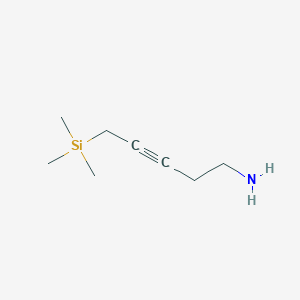
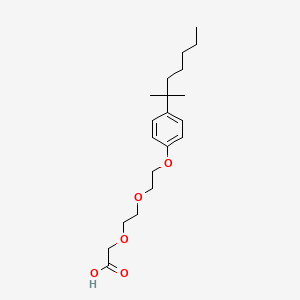
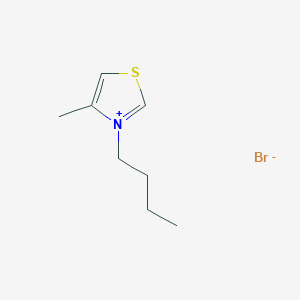
![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)

![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)
